Cas no 15981-91-6 (2-Amino-5-methyl-pyrimidin-4-ol)

15981-91-6 structure
Nom du produit:2-Amino-5-methyl-pyrimidin-4-ol
Numéro CAS:15981-91-6
Le MF:C5H7N3O
Mégawatts:125.128580331802
MDL:MFCD19237053
CID:213005
PubChem ID:85221
2-Amino-5-methyl-pyrimidin-4-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Amino-5-methylpyrimidin-4(3H)-one
- 2-amino-5-methyl-1H-pyrimidin-6-one
- 2-Amino-5-methyl-4-pyrimidinol
- 4(3H)-Pyrimidinone,2-amino-5-methyl-
- 2-Amino-5-methyl-3H-pyrimidin-4-on
- 2-amino-5-methyl-3H-pyrimidin-4-one
- 2-Amino-5-methyl-4-oxopyrimidin
- 2-amino-5-methyl-4-pyrimidinol(SALTDATA: FREE)
- 2-Amino-5-methylpyrimidin-4-ol
- 2-amino-5-methylpyrimidin-4-one
- 5-Methylisocytosin
- 5-methylisocytosine
- 2-amino-5-methyl-4(1H)-pyrimidinone
- NSC 60208
- EN300-2945657
- 2-Amino-5-methyl-4-oxo-3,4-dihydropyrimidine
- SCHEMBL10119987
- 9OC5QA5FKI
- DTXSID60166732
- 2-amino-5-methyl-3,4-dihydropyrimidin-4-one
- F19190
- MFCD09754456
- 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI)
- 2-Amino-5-methyl-4-pyrimidinol, AldrichCPR
- 4(1H)-Pyrimidinone, 2-amino-5-methyl- (7CI,8CI,9CI)
- Z3235158428
- AKOS016363826
- SCHEMBL162683
- NSC-60208
- NSC60208
- UNII-9OC5QA5FKI
- amino-4-hydroxy-5-methylpyrimidine
- 2-Amino-5-methyl-4(3H)-pyrimidinone #
- 2-Amino-5-methyl-pyrimidin-4-ol
- BCP30400
- CS-16309
- SB57595
- 15981-91-6
- AKOS006375342
- SY284487
- 4(3H)-Pyrimidinone, 2-amino-5-methyl-
- CS-0095202
- FT-0709233
- G10327
- A900948
- 5-Methylisocytosine pound>>2-Amino-5-methylpyrimidin-4-ol
- 2-Amino-5-methyl-4(3H)-pyrimidinone
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-(8CI)
- 2-AMINO-5-METHYL-1H-PYRIMIDIN-4-ONE
- 2-Amino-5-methyl-4(3H)-pyrimidinone; 2-Amino-5-methylpyrimidin-4-ol; 2-Amino-5-methyl-4(1H)-pyrimidinone; 5-Methylisocytosine; NSC 60208
- DA-18638
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-(8CI)(9CI)
- DTXCID5089223
- STL301845
-
- MDL: MFCD19237053
- Piscine à noyau: InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
- La clé Inchi: YKUFMYSNUQLIQS-UHFFFAOYSA-N
- Sourire: CC1=CNC(NC1=O)=N
Propriétés calculées
- Qualité précise: 125.05900
- Masse isotopique unique: 125.058912
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 204
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.9
- Surface topologique des pôles: 67.5
Propriétés expérimentales
- Dense: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 294°c (décomposition)
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.651
- Solubilité: Légèrement soluble (2,3 G / l) (25 ºC),
- Le PSA: 71.77000
- Le LogP: 0.24170
2-Amino-5-methyl-pyrimidin-4-ol Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H302-H318
- Déclaration d'avertissement: P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Code de catégorie de danger: 41
- Instructions de sécurité: 26-39
2-Amino-5-methyl-pyrimidin-4-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2945657-0.05g |
2-amino-5-methylpyrimidin-4-ol |
15981-91-6 | 95% | 0.05g |
$32.0 | 2023-09-06 | |
Enamine | EN300-2945657-2.5g |
2-amino-5-methylpyrimidin-4-ol |
15981-91-6 | 95% | 2.5g |
$254.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42925-100mg |
2-Amino-5-methylpyrimidin-4(3H)-one |
15981-91-6 | 95% | 100mg |
¥27.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42925-5g |
2-Amino-5-methylpyrimidin-4(3H)-one |
15981-91-6 | 95% | 5g |
¥599.0 | 2024-07-18 | |
TRC | A638035-250mg |
2-Amino-5-methyl-pyrimidin-4-ol |
15981-91-6 | 250mg |
$ 98.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42925-1g |
2-Amino-5-methylpyrimidin-4(3H)-one |
15981-91-6 | 95% | 1g |
¥151.0 | 2024-07-18 | |
Enamine | EN300-2945657-1.0g |
2-amino-5-methylpyrimidin-4-ol |
15981-91-6 | 95% | 1.0g |
$135.0 | 2023-07-11 | |
Enamine | EN300-2945657-0.5g |
2-amino-5-methylpyrimidin-4-ol |
15981-91-6 | 95% | 0.5g |
$106.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00408-1G |
2-Amino-5-methyl-4-pyrimidinol |
15981-91-6 | 1g |
¥4657.11 | 2023-11-14 | ||
Enamine | EN300-2945657-10g |
2-amino-5-methylpyrimidin-4-ol |
15981-91-6 | 95% | 10g |
$730.0 | 2023-09-06 |
2-Amino-5-methyl-pyrimidin-4-ol Littérature connexe
-
Akira Ono,Hidetaka Torigoe,Yoshiyuki Tanaka,Itaru Okamoto Chem. Soc. Rev. 2011 40 5855
-
Sunit K. Jana,Peter Leonard,Sachin A. Ingale,Frank Seela Org. Biomol. Chem. 2016 14 4927
-
3. Mono-, di- and tri-dentate binding modes of a substituted isocytosine derivative in complexes of palladium and zincClayton Price,Nicholas H. Rees,Mark R. J. Elsegood,William Clegg,Andrew Houlton J. Chem. Soc. Dalton Trans. 1998 2001
-
Frank Seela,Xin Ming Org. Biomol. Chem. 2008 6 1450
-
5. How do the aglycones drive the pseudorotational equilibrium of the pentofuranose moiety in C-nucleosides?C. Thibaudeau,J. Plavec,K. A. Watanabe,J. Chattopadhyaya J. Chem. Soc. Chem. Commun. 1994 537
15981-91-6 (2-Amino-5-methyl-pyrimidin-4-ol) Produits connexes
- 1804467-32-0(4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2648939-70-0(1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride)
- 77280-87-6(2,5-diiodobenzamide)
- 1566664-08-1(4-(1H-pyrazol-1-yl)thiophene-2-carbaldehyde)
- 1795434-94-4(N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide)
- 1353958-63-0((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride)
- 187401-45-2(5-Chloro-6-isopropoxynicotinic acid)
- 475577-33-4(1-methyl-1H-Indol-7-ol)
- 912760-56-6(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide)
- 1935321-50-8(1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:15981-91-6)2-Amino-5-methyl-pyrimidin-4-ol

Pureté:99%
Quantité:25g
Prix ($):344.0